molecular formula C9H13N3O B1375201 6-(Propan-2-yloxy)pyridine-2-carboximidamide CAS No. 1341040-99-0

6-(Propan-2-yloxy)pyridine-2-carboximidamide

Cat. No. B1375201
M. Wt: 179.22 g/mol
InChI Key: WFRUFDONBJOZJO-UHFFFAOYSA-N
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Description

“6-(Propan-2-yloxy)pyridine-2-carboximidamide” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known as a P2Y2 receptor agonist.


Molecular Structure Analysis

The molecular structure of “6-(Propan-2-yloxy)pyridine-2-carboximidamide” consists of a pyridine ring with a carboximidamide group at the 2-position and a propan-2-yloxy group at the 6-position .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of N'-Aminopyridine-2-carboximidamide : The study by Meva, F. E., Prior, T., Evans, D. J., & Mang, E. R. (2017) focuses on the crystal structures of N'-aminopyridine-2-carboximidamide and its derivatives. These compounds exhibit intermolecular hydrogen-bonding interactions, forming unique networks and chains, which are crucial for understanding molecular interactions in crystallography (Meva, F. E. et al., 2017).

Chemical Synthesis and Properties

  • Ether Derivatives as Efficient Fe(III) Extractants : Wojciechowska, I., Wieszczycka, K., Wojciechowska, A., & Aksamitowski, P. (2019) explored the use of N-decoxy-1-(pyridin-3-yl)ethanoimine and related compounds as novel extraction agents for Fe(III) recovery. Their research demonstrates the compounds' potential in solvent extraction processes, emphasizing their role in complexation mechanisms (Wojciechowska, I. et al., 2019).

Molecular Geometry and Interactions

  • Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine : Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y. (2013) investigated the molecular geometry and intermolecular interactions of a related compound. This study contributes to the understanding of how these compounds crystallize and interact at the molecular level (Rodi, Y. et al., 2013).

Applications in Coordination Chemistry

  • Complexation to Cadmium(II) of a Tetradentate Ligand : Hakimi, M., Mardani, Z., Moeini, K., Schuh, E., & Mohr, F. (2013) focused on the complexation of a related compound with Cadmium(II). Their findings reveal the structural features and potential applications of these compounds in coordination chemistry (Hakimi, M. et al., 2013).

Material Science Applications

  • Synthesis and Characterization of Novel Polyimides : Wang, X., Li, Y., Ma, T., Zhang, S., & Gong, C. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride monomer, highlighting the material properties and potential applications in various industrial contexts (Wang, X. et al., 2006).

properties

IUPAC Name

6-propan-2-yloxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)13-8-5-3-4-7(12-8)9(10)11/h3-6H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRUFDONBJOZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yloxy)pyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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